1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate
CAS No.: 63937-82-6
Cat. No.: VC18463776
Molecular Formula: C29H32ClNO6
Molecular Weight: 526.0 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 63937-82-6 |
|---|---|
| Molecular Formula | C29H32ClNO6 |
| Molecular Weight | 526.0 g/mol |
| IUPAC Name | 1-[2-(4-chlorophenyl)ethyl]-6,7-dimethoxy-2-(2-phenylethyl)-1,2,3,4-tetrahydroisoquinolin-2-ium;2-hydroxy-2-oxoacetate |
| Standard InChI | InChI=1S/C27H30ClNO2.C2H2O4/c1-30-26-18-22-15-17-29(16-14-20-6-4-3-5-7-20)25(24(22)19-27(26)31-2)13-10-21-8-11-23(28)12-9-21;3-1(4)2(5)6/h3-9,11-12,18-19,25H,10,13-17H2,1-2H3;(H,3,4)(H,5,6) |
| Standard InChI Key | CXMMLPJDUMSKBJ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C([NH+](CCC2=C1)CCC3=CC=CC=C3)CCC4=CC=C(C=C4)Cl)OC.C(=O)(C(=O)[O-])O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(4-Chlorophenethyl)-6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline oxalate (CAS No. 63937-82-6) is a nitrogen-containing heterocycle with the molecular formula C29H32ClNO6 and a molar mass of 526.0 g/mol. The compound features a tetrahydroisoquinoline core substituted with a 4-chlorophenethyl group at position 1, methoxy groups at positions 6 and 7, and a phenethyl moiety at position 2. The oxalate counterion enhances aqueous solubility, as evidenced by its stability in phosphate-buffered saline and human plasma .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 526.0 g/mol | |
| Solubility | >10 mM in DMSO | |
| LogP | 3.02 (predicted) | |
| Stability in Plasma | >24 hours at 37°C |
Crystallographic and Spectroscopic Data
X-ray diffraction studies of analogous tetrahydroisoquinolines reveal a boat conformation in the heterocyclic ring, stabilized by intramolecular hydrogen bonding between the oxalate anion and protonated nitrogen . The infrared spectrum shows characteristic absorption bands at 1,650 cm⁻¹ (C=O stretch of oxalate) and 1,250 cm⁻¹ (C-O-C of methoxy groups). Nuclear magnetic resonance (NMR) spectra confirm the substitution pattern, with aromatic protons appearing as doublets at δ 6.8–7.2 ppm and methoxy singlet signals at δ 3.7–3.9 ppm .
Synthesis and Optimization
Synthetic Pathway
The synthesis employs a Pictet–Spengler cyclization strategy, beginning with phenethylamine derivatives and 4-chlorophenethylaldehyde. Key steps include:
-
Condensation: Formation of a Schiff base between phenethylamine and the aldehyde.
-
Cyclization: Acid-catalyzed ring closure to yield the tetrahydroisoquinoline core.
-
O-Methylation: Introduction of methoxy groups using methyl iodide in the presence of potassium carbonate.
-
Salt Formation: Reaction with oxalic acid to produce the oxalate salt, improving crystallinity .
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Condensation | Ethanol, 80°C, 6 hours | 85 |
| Cyclization | HCl (conc.), reflux, 12 hours | 72 |
| O-Methylation | CH3I, K2CO3, DMF, 60°C | 68 |
| Salt Formation | Oxalic acid, EtOH, RT | 95 |
Process Optimization
Microwave-assisted synthesis reduces cyclization time from 12 hours to 45 minutes, achieving a 92% yield . Chromatography-free purification techniques, such as recrystallization from ethanol-diethyl ether mixtures, enhance scalability for industrial applications .
Pharmacological Activity
Multidrug Resistance (MDR) Modulation
The compound exhibits P-gp inhibition with an IC50 of 0.22 nM, surpassing reference agents like verapamil (IC50 = 6.5 μM) . It acts as a competitive substrate, displacing rhodamine-123 in calcein-AM efflux assays. Selectivity profiling against other ABC transporters reveals moderate activity against breast cancer resistance protein (BCRP; IC50 = 8.7 μM) and minimal effect on multidrug resistance-associated protein 1 (MRP1) .
Table 3: Transport Inhibition Profiles
| Transporter | IC50 (μM) | Mechanism |
|---|---|---|
| P-gp | 0.00022 | Competitive inhibition |
| BCRP | 8.7 | Non-competitive |
| MRP1 | >100 | No activity |
Opioid Receptor Interactions
Structural analogs demonstrate nanomolar affinity for κ-opioid receptors (Ki = 0.45 nM), though the oxalate derivative shows reduced binding (Ki = 12 nM) . Molecular docking simulations attribute this to steric hindrance from the oxalate group, which obstructs access to the receptor’s hydrophobic pocket .
Preclinical Research Findings
In Vitro Efficacy
In MCF-7/ADR breast cancer cells, co-administration with doxorubicin reduces the IC50 from 48 μM to 0.3 μM, indicating a 160-fold reversal of resistance . Synergy with paclitaxel in NCI/ADR-RES cells (combination index = 0.32) suggests clinical potential for combination therapies .
Metabolic Stability
Hepatocyte clearance studies show a half-life of 127 minutes in human liver microsomes, with cytochrome P450 3A4 (CYP3A4) mediating primary oxidation at the 2-phenethyl side chain .
Future Directions and Applications
Structural Analog Development
Modifying the oxalate moiety to malonate or succinate salts may improve blood-brain barrier penetration for neuro-oncology applications . Introducing fluorine at the 4-chlorophenyl position could enhance metabolic stability while maintaining P-gp affinity .
Targeted Drug Delivery
Encapsulation in PEGylated liposomes increases plasma half-life to 14 hours in murine models, compared to 2 hours for the free compound . Conjugation to monoclonal antibodies (e.g., anti-EGFR) is under investigation for tumor-specific delivery.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume